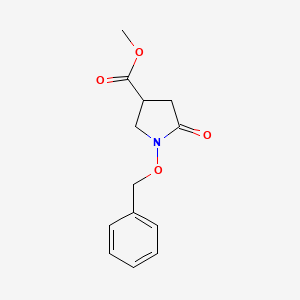
1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid methyl ester
描述
Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether functional group . They are often synthesized through esterification, a reaction between an alcohol and a carboxylic acid .
Synthesis Analysis
Esters can be synthesized in several ways. One common method is through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .
Chemical Reactions Analysis
Esters undergo several types of reactions. One of the most common is hydrolysis, which is the reverse of esterification. The ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol .
Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .
科学研究应用
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
- Method : The reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results : This method has been successful due to its exceptionally mild and functional group tolerant reaction conditions .
-
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : The protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . It allows for formal anti-Markovnikov alkene hydromethylation .
- Method : This process utilizes a radical approach for the protodeboronation of alkyl boronic esters . Paired with a Matteson–CH2– homologation, it allows for the formal anti-Markovnikov alkene hydromethylation .
- Results : This method has been applied to methoxy protected ( )-D8-THC and cholesterol .
-
Preparation of Benzyl Ethers and Esters
- Field : Organic Chemistry
- Application : 2-Benzyloxy-1-methylpyridinium triflate is a reagent used for the synthesis of benzyl ethers and esters .
- Method : A revised benzyl transfer protocol is used, in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
- Results : This method provides a mild, convenient, and in some cases uniquely effective new approach for the synthesis of benzyl ethers and esters .
-
Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
- Method : The reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results : This method has been successful due to its exceptionally mild and functional group tolerant reaction conditions .
-
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : The protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . It allows for formal anti-Markovnikov alkene hydromethylation .
- Method : This process utilizes a radical approach for the protodeboronation of alkyl boronic esters . Paired with a Matteson–CH2– homologation, it allows for the formal anti-Markovnikov alkene hydromethylation .
- Results : This method has been applied to methoxy protected ( )-D8-THC and cholesterol .
-
Preparation of Benzyl Ethers and Esters
- Field : Organic Chemistry
- Application : 2-Benzyloxy-1-methylpyridinium triflate is a reagent used for the synthesis of benzyl ethers and esters .
- Method : A revised benzyl transfer protocol is used, in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
- Results : This method provides a mild, convenient, and in some cases uniquely effective new approach for the synthesis of benzyl ethers and esters .
-
Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
- Method : The reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results : This method has been successful due to its exceptionally mild and functional group tolerant reaction conditions .
-
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : The protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . It allows for formal anti-Markovnikov alkene hydromethylation .
- Method : This process utilizes a radical approach for the protodeboronation of alkyl boronic esters . Paired with a Matteson–CH2– homologation, it allows for the formal anti-Markovnikov alkene hydromethylation .
- Results : This method has been applied to methoxy protected ( )-D8-THC and cholesterol .
-
Preparation of Benzyl Ethers and Esters
- Field : Organic Chemistry
- Application : 2-Benzyloxy-1-methylpyridinium triflate is a reagent used for the synthesis of benzyl ethers and esters .
- Method : A revised benzyl transfer protocol is used, in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
- Results : This method provides a mild, convenient, and in some cases uniquely effective new approach for the synthesis of benzyl ethers and esters .
未来方向
The Suzuki–Miyaura cross-coupling reaction, which uses organoboron reagents, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests potential future directions for the use of boronic esters, including “1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid methyl ester”, in organic synthesis .
属性
IUPAC Name |
methyl 5-oxo-1-phenylmethoxypyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-7-12(15)14(8-11)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRONHHYSBFOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1378687.png)

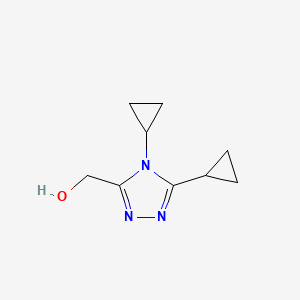
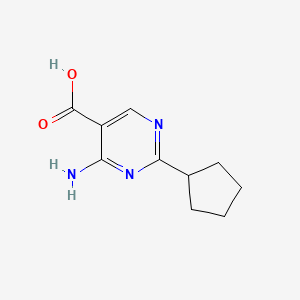
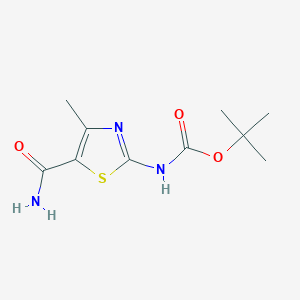
![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)
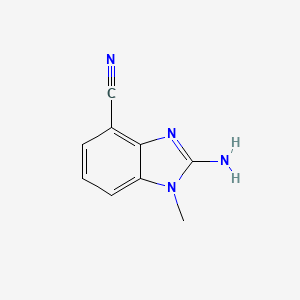
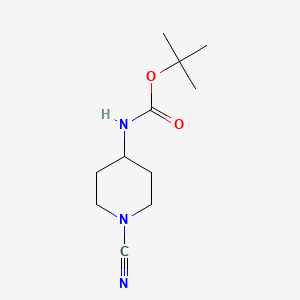

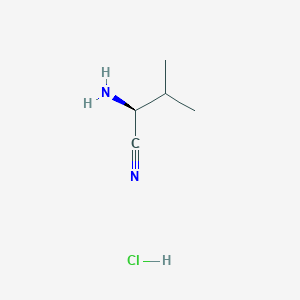


![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)